molecular formula C15H12N4OS B2941986 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide CAS No. 2034315-05-2

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2941986
CAS RN: 2034315-05-2
M. Wt: 296.35
InChI Key: IVYGFVMJXMMOPI-UHFFFAOYSA-N
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Description

The compound “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazine ring, a pyridine ring, and a thiophene ring . These types of compounds are often used in medicinal chemistry due to their wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (pyrazine, pyridine, and thiophene) would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The presence of the amide group (-CONH2) and aromatic rings could make it participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability, and the amide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various heterocyclic compounds. A study by (Gouda et al., 2010) explored the heterocyclization of polarized systems, leading to the synthesis of pyrazole, pyrimidine, and pyran derivatives with potential antioxidant and anti-inflammatory properties.

Complex Formation and Structural Analysis

  • N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide has been studied for its ability to form complexes with metals. (Jain et al., 2004) investigated the synthesis of new pyridine dicarboxamide ligands and their complexation with copper(II), providing insights into the structural properties of these complexes.

Applications in Electronic and Optical Properties

  • The electronic and nonlinear optical properties of derivatives of this compound have been studied. (Ahmad et al., 2021) focused on the Suzuki cross-coupling reactions to synthesize derivatives, analyzing their electronic properties and potential applications in nonlinear optics.

Antimicrobial and Antiviral Activities

  • Research has been conducted on the antimicrobial and antiviral potential of derivatives of this compound. (Rateb et al., 2011) synthesized thienopyridine, pyrazolopyridine, and pyridothienopyrimidine derivatives, evaluating their antimicrobial activities.

Use in Catalysis and Material Science

  • The compound and its derivatives have been utilized in catalysis and material science. (Lu & Lin, 2002) reviewed the reactions of [C, N, O]-containing molecules, including pyrazine derivatives, with silicon surfaces, contributing to the development of various thin films.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with similar structures are used as anti-tubercular agents .

Future Directions

The future research directions for this compound could involve studying its potential uses in medicine, particularly if it shows promising biological activity. Additionally, further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(14-9-16-4-5-18-14)19-8-11-1-3-17-13(7-11)12-2-6-21-10-12/h1-7,9-10H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYGFVMJXMMOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNC(=O)C2=NC=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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